Etalocib

Descripción general

Descripción

Etalocib es un candidato a fármaco que se encontraba en desarrollo para el tratamiento de varios tipos de cáncer. Actúa como antagonista del receptor de leucotrieno B4 y como agonista del receptor activado por proliferador de peroxisomas gamma . Se realizaron ensayos clínicos para medir su eficacia en el tratamiento del cáncer de pulmón de células no pequeñas, el cáncer de páncreas y afecciones inflamatorias como el asma, la psoriasis y la colitis ulcerosa .

Métodos De Preparación

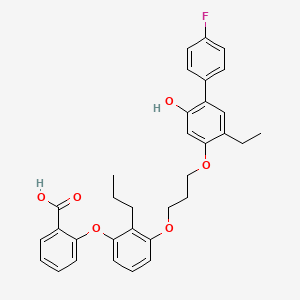

Etalocib es un nuevo derivado del ácido carboxílico de éter diarílico. La ruta sintética implica la formación de una estructura bifenílica con varios grupos funcionales unidos. Los métodos de producción industrial suelen implicar una síntesis orgánica de varios pasos en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Etalocib experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en this compound pueden oxidarse para formar cetonas o aldehídos.

Reducción: El grupo ácido carboxílico puede reducirse para formar alcoholes.

Sustitución: El átomo de flúor en el anillo aromático puede sustituirse por otros nucleófilos en condiciones apropiadas

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Etalocib is a drug candidate that has been explored for its potential in treating various conditions, primarily due to its activity as a leukotriene B4 receptor antagonist and a PPARγ agonist . Leukotrienes (LTs) are produced by activated leukocytes and are involved in the pathogenesis of conditions like asthma . this compound, also known as LY293111, has been investigated for its anti-inflammatory and antineoplastic properties .

Scientific Research Applications

Anti-inflammatory Applications

- Psoriasis: this compound was evaluated for its effectiveness in preventing recurrent psoriasis, but a study concluded that it was not effective .

- Asthma: Clinical trials were conducted to measure the efficacy of this compound for asthma, but development was suspended due to a lack of efficacy .

- Vaginal Immunopathology: Research has explored the use of this compound to block LTB4 activity in mice inoculated with C. albicans. However, results indicated that this compound did not reduce PMN migration to the vaginal cavity following inoculation with C. albicans . The study suggested that higher concentrations of this compound, possibly through a salt formulation with increased solubility, might exert an anti-inflammatory effect on the vaginal mucosa .

- Neutrophil Extracellular Traps (NETs): this compound has been shown to reduce the accumulation and NET release of neutrophils in vitro and in vivo. Blocking Leukotriene B4 with this compound enhanced the killing ability of neutrophils against Pneumocystis and alleviated lung injury in PCP mice .

- Atopic Dermatitis: this compound has demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization . A dose of 200 mg twice daily appeared sufficient to demonstrate anti-inflammatory effects .

Antineoplastic Applications

- Cancer Treatment: this compound has been studied in clinical trials for the treatment of non-small cell lung cancer, pancreatic cancer, and other solid tumors . It functions as a leukotriene B4 receptor antagonist with potential antineoplastic activity. It selectively binds to and blocks LTB4Rs, inhibiting the downstream signaling pathway and inducing apoptosis in LTB4R expressing cells, such as pancreatic cancer cells . However, its development was suspended due to a lack of efficacy .

Other Applications

- Retinal Vasculitis: BLT receptor antagonists, including this compound, have reached phase 2 clinical trials for immune-mediated retinal vasculitis .

- Pneumocystis Pneumonia (PCP): this compound has been used to block Leukotriene B4, reducing neutrophil accumulation and NET release, enhancing the killing ability of neutrophils against Pneumocystis, and alleviating lung injury in PCP mice .

Data Table of this compound Applications

Case Studies and Research Findings

- Vaginal Candidiasis Study: In a study evaluating the effects of LTRA agents on vaginal immunopathology, mice inoculated with C. albicans were treated with this compound. The results indicated that this compound did not reduce PMN migration to the vaginal cavity. The study used a concentration of 1 mg/kg .

- Pneumocystis Pneumonia (PCP) Study: A study on Pneumocystis pneumonia found that blocking Leukotriene B4 with this compound significantly reduced the accumulation and NET release of neutrophils in vitro and in vivo, enhanced the killing ability of neutrophils against Pneumocystis, and alleviated lung injury in PCP mice .

- Atopic Dermatitis: A study showed the beneficial effects of this compound, a specific LTB4 receptor antagonist, which demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization. A dosing of 200 mg twice daily appeared sufficient enough to demonstrate all the above anti-inflammatory effects .

Mecanismo De Acción

Etalocib ejerce sus efectos a través de dos mecanismos primarios:

Antagonismo del receptor de leucotrieno B4: Al bloquear el receptor de leucotrieno B4, this compound inhibe la activación de neutrófilos y reduce la inflamación

Agonismo del receptor activado por proliferador de peroxisomas gamma: La activación del receptor activado por proliferador de peroxisomas gamma conduce a la inducción del arresto del ciclo celular y la apoptosis en las células tumorales

Comparación Con Compuestos Similares

Etalocib es único en su doble mecanismo de acción, combinando el antagonismo del receptor de leucotrieno B4 con el agonismo del receptor activado por proliferador de peroxisomas gamma. Los compuestos similares incluyen:

Montelukast: Un antagonista del receptor de leucotrienos utilizado principalmente para el tratamiento del asma.

Rosiglitazona: Un agonista del receptor activado por proliferador de peroxisomas gamma utilizado para el tratamiento de la diabetes tipo 2

La combinación de estos dos mecanismos en this compound lo convierte en un candidato prometedor para el tratamiento tanto de afecciones inflamatorias como de ciertos tipos de cáncer .

Actividad Biológica

Etalocib, a selective leukotriene B4 (LTB4) receptor antagonist, has been the subject of various studies due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical and preclinical studies, and implications for treatment.

This compound functions primarily as an antagonist of the LTB4 receptor, which plays a significant role in mediating inflammatory responses. LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory processes. By inhibiting this receptor, this compound aims to reduce inflammation and associated tissue damage.

Key Mechanisms:

- Inhibition of Neutrophil Recruitment : LTB4 promotes the migration of neutrophils to sites of inflammation. This compound's blockade can potentially mitigate this response.

- Modulation of Eicosanoid Pathways : As part of the broader eicosanoid signaling network, this compound affects pathways involving other inflammatory mediators such as prostaglandins and leukotrienes.

Clinical Studies

- Psoriasis Treatment : An open-label pilot study indicated that this compound could maintain symptom-free periods in patients with psoriasis over extended treatment durations . However, subsequent clinical development was halted due to inconsistent efficacy results.

- Vaginal Infections : A study investigating this compound's effects on neutrophil recruitment during Candida albicans infections in mice showed that treatment did not significantly alter PMN infiltration or fungal burden compared to controls . This finding raised questions about the drug's effectiveness in certain inflammatory conditions.

Preclinical Studies

- Cancer Research : Preclinical studies suggest that this compound may induce S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells, indicating its potential utility in oncology .

- Inflammatory Models : In various animal models, this compound demonstrated a lack of significant impact on inflammatory parameters despite its intended mechanism. This was particularly noted in studies assessing its effects on vaginal immunopathology, where it failed to reduce PMN migration or cytokine levels .

Table 1: Summary of Key Studies on this compound

| Mechanism | Description |

|---|---|

| LTB4 Receptor Antagonism | Blocks LTB4-mediated neutrophil recruitment |

| Eicosanoid Pathway Modulation | Alters the balance of pro-inflammatory mediators |

Case Study 1: Efficacy in Psoriasis

A pilot study involving patients with moderate to severe psoriasis treated with this compound showed promising results regarding symptom management over a 24-week period. However, follow-up studies indicated variability in response, leading to discontinuation of further development for this indication.

Case Study 2: Vaginal Immunopathology

In a controlled experiment using C. albicans-infected mice, this compound did not significantly alter the course of infection or immune response compared to controls. This unexpected outcome highlights the complexities involved in targeting specific inflammatory pathways and suggests that higher doses or alternative formulations may be necessary for efficacy.

Propiedades

IUPAC Name |

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIZRWPXUYFCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167073 | |

| Record name | Etalocib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161172-51-6 | |

| Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etalocib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etalocib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etalocib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETALOCIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.